molecular formula C23H20AsNO2 B12565858 Ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate CAS No. 143490-05-5

Ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate

Katalognummer: B12565858
CAS-Nummer: 143490-05-5
Molekulargewicht: 417.3 g/mol
InChI-Schlüssel: OOLITYMAIHMETC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate is an organoarsenic compound that features a cyano group, an ethyl ester, and a triphenylarsanylidene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate typically involves the reaction of ethyl cyanoacetate with triphenylarsine in the presence of a suitable catalyst. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of green chemistry and process optimization would be applied to scale up the laboratory synthesis for industrial purposes.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydride, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, nucleophilic substitution can yield substituted cyanoacetates, while condensation reactions can produce various heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

Ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate involves interactions with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. In material science, its electronic properties can influence the behavior of materials in which it is incorporated .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate is unique due to the presence of the triphenylarsine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

143490-05-5

Molekularformel

C23H20AsNO2

Molekulargewicht

417.3 g/mol

IUPAC-Name

ethyl 2-cyano-2-(triphenyl-λ5-arsanylidene)acetate

InChI

InChI=1S/C23H20AsNO2/c1-2-27-23(26)22(18-25)24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2H2,1H3

InChI-Schlüssel

OOLITYMAIHMETC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=[As](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.